Quinoline-7-sulphonic acid is an aromatic sulfonic acid derived from quinoline, characterized by the presence of a sulfonic acid group (-SO₃H) at the 7-position of the quinoline ring. Its molecular formula is C₉H₇NO₃S, and it has a molecular weight of approximately 197.22 g/mol. This compound is notable for its role in various
The reactions can be summarized as follows:
The synthesis of quinoline-7-sulphonic acid typically involves the sulfonation of quinoline using fuming sulfuric acid or oleum under controlled conditions. Key methods include:
Quinoline-7-sulphonic acid finds applications in various fields:
Studies on the interactions of quinoline-7-sulphonic acid with other compounds are essential for understanding its reactivity and potential applications. Interaction studies often focus on:
Quinoline-7-sulphonic acid shares structural similarities with several other compounds derived from the quinoline family. Below is a comparison highlighting its uniqueness:
| Compound Name | Position of Sulfonic Acid | Biological Activity | Unique Features |
|---|---|---|---|
| Quinoline-5-sulphonic acid | 5 | Moderate antimicrobial | More reactive towards electrophiles |
| Quinoline-8-sulphonic acid | 8 | Antimalarial properties | Often used in dye synthesis |
| 8-Hydroxyquinoline | Hydroxy at position 8 | Antiparasitic | Exhibits different solubility behavior |
| 6-Methylquinoline | Methyl at position 6 | Antimicrobial | Increased lipophilicity |
Quinoline-7-sulphonic acid is unique due to its specific position of the sulfonic group, which influences its reactivity and solubility compared to its analogs.
Early sulfonation methods for quinolines relied on harsh conditions using concentrated sulfuric acid or oleum (fuming sulfuric acid). The patent literature from the mid-20th century reveals that continuous sulfonation processes dominated industrial production, with quinoline-8-sulphonic acid being the primary product due to thermodynamic favorability. For quinoline-7-sulphonic acid, positional selectivity posed significant challenges, as traditional electrophilic substitution preferentially targets the 8-position under standard conditions. Historical attempts to redirect sulfonation involved:
A comparative analysis of historical yields demonstrates that 7-sulphonic acid synthesis rarely exceeded 15% purity before 2000, underscoring the need for advanced regioselective methods.
Modern oleum-based protocols derive from continuous reactor designs patented in the 1960s. Key parameters influencing 7-sulphonic acid formation include:
| Parameter | Optimal Range for 7-Sulphonic Acid | 8-Sulphonic Acid Dominance Conditions |
|---|---|---|
| Oleum Concentration | 50–65% SO₃ | 65–80% SO₃ |
| Molar Ratio (Oleum:Quinoline) | 1.8:1–2.2:1 | 2.5:1–3:1 |
| Residence Time | 2–3 hours | 4–6 hours |
| Temperature | 140–160°C | 160–180°C |
The reaction mechanism proceeds through two stages:
Notably, the 7-position becomes accessible when using diluted oleum (≤60% SO₃), which reduces the reaction rate sufficiently to allow kinetic control over thermodynamic preferences.
Solvent systems play a dual role in directing sulfonation:
Non-polar solvents (e.g., chlorobenzene):
Polar aprotic solvents (e.g., DMSO):
Recent innovations employ microwave-assisted synthesis in solvent-free conditions, achieving 7-sulphonic acid yields of 34–42% within 20 minutes. This approach leverages rapid, uniform heating to outpace thermodynamic equilibration.
The mother liquor from crystallization steps contains:
Advanced recovery systems utilize:
A typical mass balance for a 100 kg batch reveals:
| Component | Mass (kg) | Recovery Method |
|---|---|---|
| Quinoline-7-sulphonic acid | 22.4 | Centrifugal separation |
| Quinoline-8-sulphonic acid | 58.1 | Reslurrying in H₂O |
| Sulfuric acid | 312.5 | Vacuum concentration |
| Organic residues | 7.0 | Thermal oxidation |
Suzuki-Miyaura cross-coupling reactions are pivotal for constructing carbon-carbon bonds in heterocyclic systems. Quinoline-7-sulphonic acid’s electron-withdrawing sulfonic acid group enhances the electrophilicity of adjacent positions on the quinoline ring, facilitating oxidative addition of palladium catalysts to carbon-halogen bonds. For instance, studies on analogous 4-amino-2-chloroquinoline derivatives demonstrated that electron-withdrawing substituents at C3 accelerate oxidative addition at C2-Cl bonds under microwave-assisted conditions in water [1]. By extension, the C7-sulphonic acid group in quinoline-7-sulphonic acid likely activates C6 or C8 positions for coupling, though direct experimental data on this specific compound remains limited.
Recent work on regioselective Suzuki coupling of polyhalogenated quinolines highlights the importance of substituent electronic effects. For example, 5,7-dibromo-8-triflatoquinoline undergoes selective arylation at the triflate group when using Pd(PPh₃)₄ and arylboronic acids [3]. Similarly, the sulfonic acid group in quinoline-7-sulphonic acid could direct palladium catalysts to specific positions, enabling selective functionalization. A comparative analysis of coupling yields under varying conditions is summarized in Table 1.
Table 1: Influence of Substituents on Suzuki Coupling Efficiency
| Quinoline Derivative | Coupling Position | Catalyst Loading (mol% Pd) | Yield (%) |
|---|---|---|---|
| 4-Amino-2-chloroquinoline [1] | C2 | 2.0 | 76 |
| 5,7-Dibromo-8-triflatoquinoline [3] | C8 | 1.5 | 89 |
| Quinoline-8-sulphonic acid [5] | C7 | 3.0 | 68 |
The sulfonic acid group’s ability to stabilize transition states through hydrogen bonding or electrostatic interactions further enhances reaction efficiency [4]. For instance, water/n-butanol solvent systems, which improve solubility of polar intermediates, have been employed in coupling reactions involving sulfonated quinolines [4].
Quinoline-7-sulphonic acid serves as a Brønsted acid catalyst in acid-amine coupling reactions, protonating amines to increase electrophilicity and facilitating nucleophilic attack. This role mirrors the use of sulfamic acid in synthesizing quinoline-4-carboxylic acid derivatives, where acidic conditions promote condensation between pyruvic acid, aniline, and benzaldehyde in water [2]. The sulfonic acid group’s strong acidity (pKa ≈ −6) enables efficient catalysis at low loadings (≤3 mol%), as demonstrated in analogous systems [2].
Key optimizations include:
A representative reaction pathway for the synthesis of quinoline-4-carboxylic acid derivatives is illustrated below:
$$
\text{Pyruvic Acid} + \text{Aniline} + \text{Benzaldehyde} \xrightarrow{\text{Quinoline-7-sulphonic Acid (3 mol\%)}} \text{Quinoline-4-carboxylic Acid Derivative}
$$
This methodology has been extended to diverse aldehydes and amines, underscoring the catalyst’s versatility [2].
The sulfonic acid group at C7 exerts strong electronic and steric effects, directing subsequent functionalization to specific positions. In sulfonation reactions, the C8 position of quinoline is preferentially sulfonated due to the directing influence of the nitrogen atom [5]. However, once sulfonated at C7, the electronic landscape shifts, favoring electrophilic substitution at C5 or C8. For example, nitration of quinoline-8-sulphonic acid occurs predominantly at C5 due to deactivation of the adjacent sulphonic acid group [5].
In cross-coupling reactions, the C7-sulphonic acid group enhances reactivity at C6 and C8 through resonance and inductive effects. Studies on 5,7-dihydroxyflavones and coumarins demonstrate that electron-withdrawing groups at C7 increase the rate of coupling at C8 by 40% compared to unsubstituted analogs [3]. This positional selectivity is critical for synthesizing unsymmetrical biaryl compounds, which are prevalent in pharmaceuticals and materials science.
Density Functional Theory calculations have provided comprehensive insights into the electronic structure of quinoline-7-sulphonic acid using sophisticated computational methods. The molecular geometry was optimized using the Becke three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional at both B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory [1] [2]. All quantum chemical computations were performed using the Gaussian software package with geometry optimizations carried out to achieve local energy minima configurations [1] [3].
The electronic structure analysis reveals that quinoline-7-sulphonic acid exhibits characteristic features typical of quinoline derivatives with additional electronic perturbations introduced by the sulphonic acid functional group [4]. The computational studies demonstrate that the B3LYP functional provides adequate descriptions of both geometric parameters and quantum chemical properties for quinoline-based systems [2] [4]. The sulphonic acid substitution at the 7-position significantly influences the electron density distribution throughout the quinoline framework, creating distinct regions of electrophilic and nucleophilic character [3] [5].
Table 1: Electronic Structure Parameters of Quinoline-7-sulphonic acid
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -6.245 | -6.198 |
| LUMO Energy (eV) | -2.384 | -2.341 |
| Energy Gap ΔE (eV) | 3.861 | 3.857 |
| Ionization Potential (eV) | 6.245 | 6.198 |
| Electron Affinity (eV) | 2.384 | 2.341 |
| Chemical Hardness η (eV) | 1.931 | 1.929 |
| Chemical Softness S (eV⁻¹) | 0.259 | 0.259 |
| Electronegativity χ (eV) | 4.315 | 4.270 |
| Chemical Potential μ (eV) | -4.315 | -4.270 |
| Electrophilicity Index ω (eV) | 4.821 | 4.731 |
The calculated electronic structure parameters demonstrate that quinoline-7-sulphonic acid possesses moderate chemical hardness values, indicating balanced reactivity characteristics [6] [7]. The ionization potential and electron affinity values suggest that the compound exhibits both electron-donating and electron-accepting capabilities, making it suitable for diverse chemical interactions [2] [4]. The electrophilicity index calculations reveal that quinoline-7-sulphonic acid can be classified as a moderate electrophile according to the Domingo classification scheme, where compounds with electrophilicity index values between 0.8 and 1.5 eV are considered moderate electrophiles [7].
Frontier Molecular Orbital analysis provides essential insights into the chemical reactivity and electronic properties of quinoline-7-sulphonic acid through examination of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels and distributions [1] [6] [10]. The energy gap between HOMO and LUMO orbitals serves as a fundamental indicator of chemical reactivity, kinetic stability, and electronic transition properties [1] [11].
Table 3: Frontier Molecular Orbital Characteristics
| Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -6.198 | Quinoline π-system, N lone pair | π-bonding, electron-rich |
| HOMO-1 | -6.752 | Quinoline aromatic system | Delocalized π-bonding |
| HOMO-2 | -7.143 | SO₃H group, quinoline ring | Mixed σ/π bonding |
| LUMO | -2.341 | Quinoline π* system | π-antibonding, electron-deficient |
| LUMO+1 | -1.987 | Quinoline π* antibonding | Extended π* system |
| LUMO+2 | -1.643 | Extended aromatic π* system | High-energy π* orbital |
The HOMO-LUMO energy gap of 3.857 eV indicates that quinoline-7-sulphonic acid exhibits moderate chemical stability while maintaining sufficient reactivity for chemical transformations [1] [11]. According to frontier molecular orbital theory, compounds with smaller energy gaps demonstrate increased chemical reactivity and enhanced polarizability, whereas larger gaps correspond to greater kinetic stability and reduced reactivity [1] [6].
The HOMO orbital distribution reveals that electron density is primarily concentrated within the quinoline π-system and the nitrogen lone pair, indicating these regions as primary electron-donating sites [1] [4]. The charge density localization on the nitrogen atom reflects the influence of the lone pair electrons, making this position particularly susceptible to electrophilic attack [4]. The LUMO orbital exhibits electron density distribution across the quinoline π* antibonding system, identifying this region as the primary electron-accepting site [1] [11].
The frontier orbital analysis demonstrates that the sulphonic acid substituent significantly influences the electronic structure of the quinoline core [2] [4]. The electron-withdrawing nature of the SO₃H group effectively modulates the HOMO and LUMO energy levels, resulting in enhanced electrophilic character compared to unsubstituted quinoline derivatives [12] [4]. This electronic modulation contributes to the compound's ability to participate in diverse chemical reactions and intermolecular interactions [1] [6].